molecular formula C11H7IN2O4 B1668178 N-(4-iodophenyl)-5-nitrofuran-2-carboxamide CAS No. 314054-00-7

N-(4-iodophenyl)-5-nitrofuran-2-carboxamide

Cat. No.: B1668178
CAS No.: 314054-00-7
M. Wt: 358.09 g/mol
InChI Key: JBIKQXOZLBLMKI-UHFFFAOYSA-N
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Description

C-176 is a selective and blood-brain barrier-permeable inhibitor of the stimulator of interferon genes (STING) pathway. This compound is known for its ability to covalently target the transmembrane cysteine residue 91, thereby blocking activation-induced palmitoylation of STING .

Future Directions

The study of novel organic compounds like “N-(4-iodophenyl)-5-nitrofuran-2-carboxamide” is crucial in the development of new drugs and materials. Future research could explore its potential biological activity, its method of synthesis, and its physical and chemical properties .

Biochemical Analysis

Biochemical Properties

C-176 interacts with the STING (Stimulator of Interferon Genes) protein, a central signaling component of the intracellular DNA sensing pathway . By covalently targeting the transmembrane cysteine residue 91, C-176 blocks the activation-induced palmitoylation of STING . This interaction inhibits the STING pathway, which plays a crucial role in innate immunity and inflammation .

Cellular Effects

C-176 has been shown to have significant effects on various types of cells and cellular processes. For instance, it can attenuate STING-associated autoinflammatory disease in mice . In the context of subarachnoid hemorrhage (SAH), C-176 can substantially attenuate SAH-induced brain edema and neuronal injury . More importantly, it significantly alleviates both short-term and persistent neurological dysfunction after SAH .

Molecular Mechanism

C-176 exerts its effects at the molecular level by covalently targeting the transmembrane cysteine residue 91 of STING . This action blocks the activation-induced palmitoylation of STING, thereby inhibiting the STING pathway . The STING pathway is a critical part of the innate immune response, and its inhibition can help manage various inflammatory conditions .

Temporal Effects in Laboratory Settings

It has been reported that C-176 can substantially attenuate SAH-induced brain edema and neuronal injury

Metabolic Pathways

Given its role as a STING inhibitor, it likely interacts with enzymes and cofactors involved in the STING pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

C-176 is synthesized through a series of chemical reactions involving nitrofuran derivatives. The key steps include the formation of the nitrofuran ring and subsequent functionalization to introduce the iodine and carboxamide groups . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and specific catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of C-176 involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry techniques to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

C-176 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted nitrofuran derivatives.

    Reduction Reactions: Amino derivatives of C-176.

    Covalent Bond Formation: Covalent adducts with proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of C-176

C-176 is unique due to its high selectivity for the STING pathway and its ability to penetrate the blood-brain barrier. This makes it a valuable tool for studying the STING pathway in both central and peripheral tissues .

Properties

IUPAC Name

N-(4-iodophenyl)-5-nitrofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7IN2O4/c12-7-1-3-8(4-2-7)13-11(15)9-5-6-10(18-9)14(16)17/h1-6H,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIKQXOZLBLMKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7IN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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